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Compound of Interest

Compound Name: 4-Acetamido-3-chlorobenzoic acid

Cat. No.: B188820 Get Quote

An In-depth Technical Guide to 4-Acetamido-3-
chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties of 4-Acetamido-3-chlorobenzoic acid, alongside detailed experimental protocols

for its synthesis and characterization. Furthermore, it delves into the biological significance of

its derivatives, particularly as potential therapeutic agents.

Core Compound Specifications
4-Acetamido-3-chlorobenzoic acid is a substituted aromatic carboxylic acid. Its core structure

consists of a benzoic acid backbone with both an acetamido and a chloro group attached to the

phenyl ring. This substitution pattern makes it a valuable intermediate in the synthesis of more

complex molecules, particularly in the pharmaceutical and agrochemical industries.

Table 1: Chemical and Physical Properties of 4-Acetamido-3-chlorobenzoic Acid
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Property Value Source

Molecular Formula C₉H₈ClNO₃ [1][2]

Molecular Weight 213.62 g/mol [1][3]

CAS Number 74114-62-8 [1][2]

IUPAC Name
4-acetamido-3-chlorobenzoic

acid
[3]

Appearance
Off-white to white crystalline

powder (predicted)
N/A

Melting Point

Not available. For comparison,

4-acetamido-3-nitrobenzoic

acid has a melting point of

209-215 °C.

[4]

Solubility

Poorly soluble in water; soluble

in organic solvents like ethanol

and dichloromethane

(predicted based on

derivatives).

[5]

Synthesis and Experimental Protocols
The synthesis of 4-Acetamido-3-chlorobenzoic acid can be conceptualized as a multi-step

process starting from a readily available precursor such as 4-aminobenzoic acid. A generalized

synthetic pathway is outlined below.

Experimental Workflow: Synthesis of 4-Acetamido-3-
chlorobenzoic Acid
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Step 1: Acetylation

Step 2: Chlorination
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Caption: A potential two-step synthesis pathway for 4-Acetamido-3-chlorobenzoic acid.

Detailed Methodologies
Step 1: Acetylation of 4-Aminobenzoic Acid

This procedure is adapted from the synthesis of 4-acetamidobenzoic acid, a common

precursor.

Dissolution: Dissolve 4-aminobenzoic acid in a suitable solvent, such as a dilute aqueous

solution of sodium hydroxide.

Acylation: Cool the solution in an ice bath and add acetic anhydride dropwise while stirring

vigorously. The reaction is typically carried out in the presence of a base like sodium acetate

to neutralize the acetic acid byproduct.

Precipitation: After the addition is complete, continue stirring for a designated period. The

product, 4-acetamidobenzoic acid, is sparingly soluble and will precipitate from the solution

upon acidification with a mineral acid, such as hydrochloric acid.
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Isolation and Purification: Filter the precipitate under suction, wash with cold water, and

recrystallize from a suitable solvent like ethanol to obtain the purified product.

Step 2: Electrophilic Chlorination

The following is a general protocol for the chlorination of an activated aromatic ring.

Reaction Setup: Dissolve the 4-acetamidobenzoic acid from the previous step in a suitable

inert solvent.

Chlorination: Introduce a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to the

solution. The reaction may require a catalyst and is typically performed at a controlled

temperature.

Work-up: Upon completion of the reaction, as monitored by thin-layer chromatography (TLC),

the reaction mixture is worked up. This may involve quenching with water or a reducing

agent, followed by extraction with an organic solvent.

Purification: The crude product is then purified, typically by recrystallization or column

chromatography, to yield 4-Acetamido-3-chlorobenzoic acid.

Spectroscopic Characterization
Detailed spectroscopic data for 4-Acetamido-3-chlorobenzoic acid is not widely available.

However, the expected spectral characteristics can be inferred from related compounds.

Table 2: Predicted Spectroscopic Data for 4-Acetamido-3-chlorobenzoic Acid
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Technique Expected Peaks and Features

¹H NMR

- Aromatic protons (3H) in the range of 7.5-8.5

ppm. - Amide proton (1H) as a singlet around

10-11 ppm. - Acetyl methyl protons (3H) as a

singlet around 2.0-2.5 ppm. - Carboxylic acid

proton (1H) as a broad singlet >12 ppm.

¹³C NMR

- Carbonyl carbon of the carboxylic acid around

165-175 ppm. - Carbonyl carbon of the amide

around 168-172 ppm. - Aromatic carbons in the

range of 115-145 ppm. - Methyl carbon of the

acetyl group around 20-25 ppm.

IR (Infrared Spectroscopy)

- Broad O-H stretch from the carboxylic acid at

2500-3300 cm⁻¹. - N-H stretch of the amide

around 3300 cm⁻¹. - C=O stretch of the

carboxylic acid around 1700 cm⁻¹. - C=O stretch

of the amide (Amide I band) around 1660 cm⁻¹.

- N-H bend of the amide (Amide II band) around

1550 cm⁻¹. - C-Cl stretch in the fingerprint

region.

Mass Spectrometry (MS)

- Molecular ion peak [M]⁺ corresponding to the

molecular weight. - Isotopic peak for ³⁷Cl at

[M+2]⁺ with an intensity of approximately one-

third of the [M]⁺ peak.

Biological Activity and Signaling Pathways
Derivatives of 4-Acetamido-3-chlorobenzoic acid have shown promise as antimicrobial

agents, specifically as inhibitors of microbial neuraminidase.[6] Neuraminidase is a crucial

enzyme for the proliferation of certain viruses, such as influenza.

Mechanism of Neuraminidase Inhibition
Neuraminidase is a glycoside hydrolase enzyme that cleaves the glycosidic linkages of

neuraminic acids. In the context of an influenza virus infection, viral neuraminidase facilitates
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the release of progeny virions from the surface of an infected host cell by cleaving sialic acid

residues that would otherwise bind to the viral hemagglutinin.

Inhibitors of neuraminidase, which can be derived from 4-Acetamido-3-chlorobenzoic acid,

act as competitive inhibitors. They are designed to mimic the natural substrate of the enzyme,

sialic acid, and bind to the active site of neuraminidase with high affinity. This binding event

blocks the enzyme's catalytic activity, preventing the release of new viral particles and thus

halting the spread of the infection.

Signaling Pathway: Neuraminidase Inhibition

Influenza Virus Lifecycle

Therapeutic Intervention

Progeny Virus ReleaseSialic Acid Cleavage

Neuraminidase Activity4-Acetamido-3-chlorobenzoic
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Caption: The role of neuraminidase in the influenza virus lifecycle and its inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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